
1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C9H12N2O4S It is characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with a 4-methyl-3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-Methyl-3-nitrobenzenesulfonyl chloride+Amine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1-(4-Methyl-3-aminophenyl)ethane-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets, such as proteins or nucleic acids. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity.
Comparaison Avec Des Composés Similaires
1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide can be compared with other sulfonamide compounds, such as:
1-(4-Nitrophenyl)ethane-1-sulfonamide: Lacks the methyl group, which may affect its reactivity and binding properties.
1-(4-Methylphenyl)ethane-1-sulfonamide: Lacks the nitro group, which may influence its electronic properties and reactivity.
Propriétés
Formule moléculaire |
C9H12N2O4S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
1-(4-methyl-3-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H12N2O4S/c1-6-3-4-8(5-9(6)11(12)13)7(2)16(10,14)15/h3-5,7H,1-2H3,(H2,10,14,15) |
Clé InChI |
UVZSHCLHYGXXJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid](/img/structure/B13646461.png)
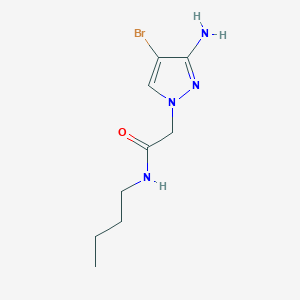
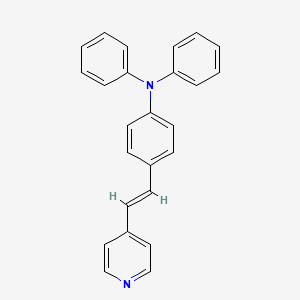
![7-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13646488.png)
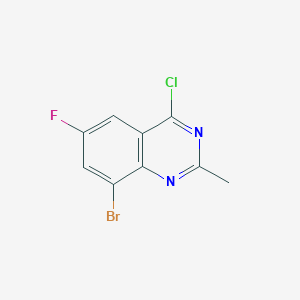
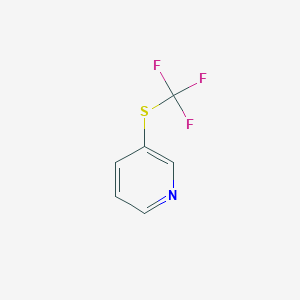
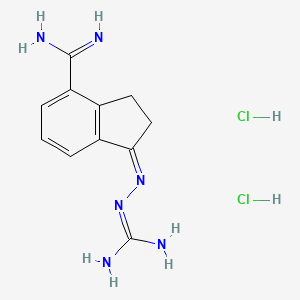
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)


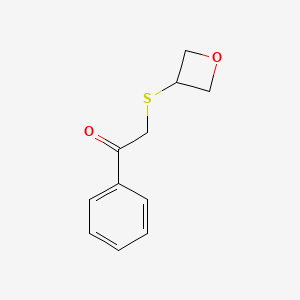
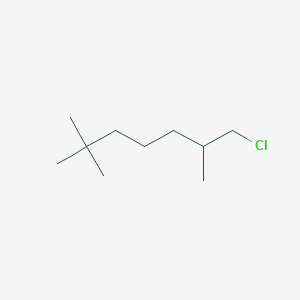
![2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13646520.png)

